molecular formula C14H20N6S2 B12745226 2,2'-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine) CAS No. 92629-40-8

2,2'-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine)

Katalognummer: B12745226
CAS-Nummer: 92629-40-8
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: WNCNIOVYNWNZBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine) is a complex organic compound characterized by its unique structure, which includes a butanediylbis(thio) linkage and pyrimidinamine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine) typically involves the reaction of 1,4-dibromobutane with thiourea to form the butanediylbis(thio) intermediate. This intermediate is then reacted with 6-methyl-4-pyrimidinamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio groups to thiols.

    Substitution: The pyrimidinamine groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyrimidinamine derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism by which 2,2’-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Similar in structure but with different functional groups.

    1,4-Butanediol diglycidyl ether: Shares the butanediyl linkage but has different reactive groups.

Uniqueness

2,2’-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine) is unique due to its combination of thio and pyrimidinamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

92629-40-8

Molekularformel

C14H20N6S2

Molekulargewicht

336.5 g/mol

IUPAC-Name

2-[4-(4-amino-6-methylpyrimidin-2-yl)sulfanylbutylsulfanyl]-6-methylpyrimidin-4-amine

InChI

InChI=1S/C14H20N6S2/c1-9-7-11(15)19-13(17-9)21-5-3-4-6-22-14-18-10(2)8-12(16)20-14/h7-8H,3-6H2,1-2H3,(H2,15,17,19)(H2,16,18,20)

InChI-Schlüssel

WNCNIOVYNWNZBH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)SCCCCSC2=NC(=CC(=N2)N)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.